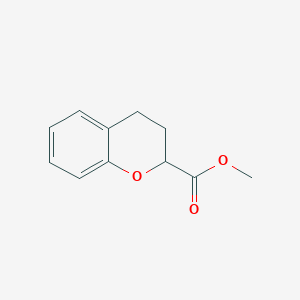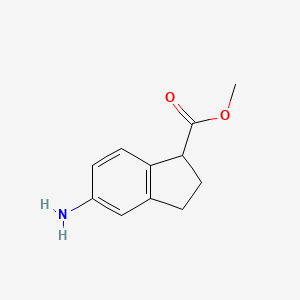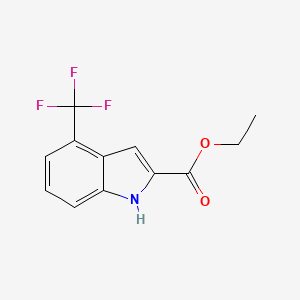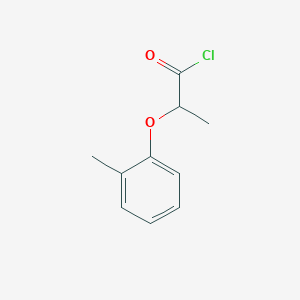
2-(2-Methylphenoxy)propanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylphenoxy)propanoyl chloride is an organic compound with the molecular formula C11H13ClO2. It is a derivative of propanoyl chloride, where the hydrogen atoms are substituted with a 2-methylphenoxy group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenoxy)propanoyl chloride typically involves the reaction of 2-methylphenol (o-cresol) with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the desired acyl chloride by the action of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The general reaction scheme is as follows:
-
Formation of the Ester:
2-Methylphenol+Propanoyl chloride→2-(2-Methylphenoxy)propanoyl ester+HCl
-
Conversion to Acyl Chloride:
2-(2-Methylphenoxy)propanoyl ester+SOCl2→2-(2-Methylphenoxy)propanoyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenoxy)propanoyl chloride undergoes several types of chemical reactions, including:
-
Nucleophilic Substitution:
- Reaction with amines to form amides.
- Reaction with alcohols to form esters.
-
Hydrolysis:
- Reaction with water to form the corresponding carboxylic acid and hydrochloric acid.
-
Reduction:
- Reaction with reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Common Reagents and Conditions
Amines: Used in the formation of amides under mild conditions.
Alcohols: React with the acyl chloride in the presence of a base like pyridine to form esters.
Water: Hydrolysis occurs readily, especially in the presence of a base.
Reducing Agents: Such as LiAlH4, used for reduction reactions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
2-(2-Methylphenoxy)propanoyl chloride is utilized in various scientific research applications, including:
-
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the preparation of pharmaceuticals and agrochemicals.
-
Biology:
- Utilized in the modification of biomolecules for research purposes.
- Acts as a reagent in the synthesis of biologically active compounds.
-
Medicine:
- Involved in the development of new drugs and therapeutic agents.
- Used in the synthesis of compounds with potential medicinal properties.
-
Industry:
- Applied in the production of specialty chemicals.
- Used in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenoxy)propanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions. The compound’s ability to form stable acyl derivatives makes it valuable in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylphenoxy)acetyl chloride: Similar structure but with an acetyl group instead of a propanoyl group.
2-(2-Methylphenoxy)butanoyl chloride: Similar structure but with a butanoyl group instead of a propanoyl group.
2-(2-Methylphenoxy)benzoyl chloride: Similar structure but with a benzoyl group instead of a propanoyl group.
Uniqueness
2-(2-Methylphenoxy)propanoyl chloride is unique due to its specific propanoyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it suitable for particular synthetic applications where other acyl chlorides may not be as effective.
Properties
IUPAC Name |
2-(2-methylphenoxy)propanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-5-3-4-6-9(7)13-8(2)10(11)12/h3-6,8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGULJDOZDDVXLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566868 |
Source


|
| Record name | 2-(2-Methylphenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63986-71-0 |
Source


|
| Record name | 2-(2-Methylphenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

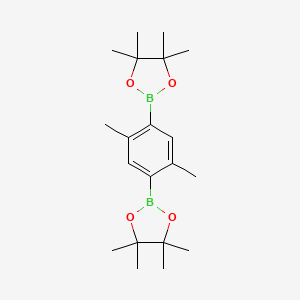
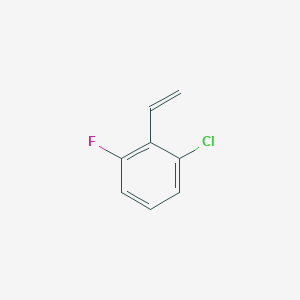
![[1,1'-Biphenyl]-2,4,4'-triamine](/img/structure/B1354867.png)

![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-N-methyl-D-tryptophan Methyl Ester](/img/structure/B1354870.png)
![Spiro[cyclopropane-1,3'-indoline]](/img/structure/B1354872.png)
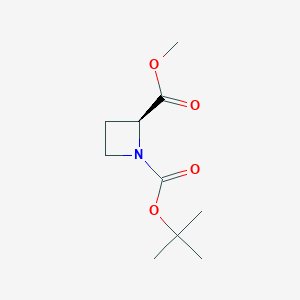
![Bicyclo[2.2.1]hept-5-en-2-yl methacrylate](/img/structure/B1354879.png)
![2-[(4-Chloro-6-amino-1,3,5-triazin-2-yl)amino]-2-methylpropionitrile](/img/structure/B1354880.png)

